3-(3,5-Dimethyl-pyrazol-1-yl)-4-methyl-benzoic acid

Medicinal Chemistry Fragment-Based Drug Discovery Scaffold Hopping

3-(3,5-Dimethyl-pyrazol-1-yl)-4-methyl-benzoic acid (CAS 957514-14-6) is a heterocyclic benzoic acid derivative featuring a 3,5-dimethylpyrazole substituent at the 3-position and a methyl group at the 4-position of the aromatic ring. With a molecular formula of C13H14N2O2 and a molecular weight of 230.26 g/mol, this compound serves as a versatile intermediate in organic synthesis, particularly for the construction of kinase inhibitor scaffolds and metal-organic coordination complexes.

Molecular Formula C13H14N2O2
Molecular Weight 230.26 g/mol
CAS No. 957514-14-6
Cat. No. B1336339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,5-Dimethyl-pyrazol-1-yl)-4-methyl-benzoic acid
CAS957514-14-6
Molecular FormulaC13H14N2O2
Molecular Weight230.26 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)O)N2C(=CC(=N2)C)C
InChIInChI=1S/C13H14N2O2/c1-8-4-5-11(13(16)17)7-12(8)15-10(3)6-9(2)14-15/h4-7H,1-3H3,(H,16,17)
InChIKeyJKJCWJGBTJPKEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3,5-Dimethyl-pyrazol-1-yl)-4-methyl-benzoic acid (CAS 957514-14-6): A Specialized Pyrazole-Benzoic Acid Building Block for Medicinal Chemistry and Coordination Chemistry Research


3-(3,5-Dimethyl-pyrazol-1-yl)-4-methyl-benzoic acid (CAS 957514-14-6) is a heterocyclic benzoic acid derivative featuring a 3,5-dimethylpyrazole substituent at the 3-position and a methyl group at the 4-position of the aromatic ring [1]. With a molecular formula of C13H14N2O2 and a molecular weight of 230.26 g/mol, this compound serves as a versatile intermediate in organic synthesis, particularly for the construction of kinase inhibitor scaffolds and metal-organic coordination complexes [2]. Its dual functional groups—a carboxylic acid handle for amide/ester conjugation and a dimethylpyrazole ring capable of metal coordination and hydrophobic interactions—make it a strategically important building block in drug discovery and materials science . Commercially available from suppliers such as Santa Cruz Biotechnology and Leyan in research-grade purity (typically 98%), procurement decisions for this compound hinge on precise structural differentiation from closely related regioisomeric and substitutional analogs that may exhibit distinct reactivity, solubility, or biological activity profiles .

Why 3-(3,5-Dimethyl-pyrazol-1-yl)-4-methyl-benzoic acid Cannot Be Replaced by Off-the-Shelf Pyrazole-Benzoic Acid Analogs


Generic substitution among pyrazole-benzoic acid building blocks is unreliable due to the profound impact of subtle structural variations—specifically the position of the pyrazole attachment on the benzoic acid ring and the presence or absence of the 4-methyl substituent—on critical physicochemical and biological properties [1]. The target compound's 3-pyrazole-4-methyl substitution pattern produces a distinct spatial orientation of metal-coordinating and hydrogen-bonding functionalities, directly influencing ligand geometry in coordination complexes and binding pose in enzyme active sites [2]. In contrast, the 4-pyrazole regioisomer (CAS 81282-82-8) lacks the methyl group and places the pyrazole at the para position, altering the vector of the carboxylic acid relative to the pyrazole and modifying both the acidity (pKa) and metal-binding affinity [1]. Similarly, 3-(3,5-dimethylpyrazol-1-yl)benzoic acid (CAS 312531-88-7) shares the meta-pyrazole attachment but lacks the 4-methyl group, resulting in a lower molecular weight (216.24 vs. 230.26 g/mol), reduced lipophilicity, and distinct steric profile that can dramatically alter pharmacokinetic properties in drug candidates [3]. Even compounds differing only in linker connectivity, such as 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid (CAS 312531-87-6), introduce conformational flexibility through the methylene spacer that precludes direct substitution in structure-activity relationship (SAR) studies [4]. These accumulated differences in steric bulk, electronic distribution, and functional group presentation mean that procurement of the correct, precisely substituted building block is essential for reproducible research outcomes.

Head-to-Head Quantitative Evidence: 3-(3,5-Dimethyl-pyrazol-1-yl)-4-methyl-benzoic acid vs. Closest Analogs


Molecular Weight and Heavy Atom Count: Increased Scaffold Mass for Fragment-Based Drug Design

The target compound possesses a molecular weight of 230.26 g/mol and 17 heavy atoms, reflecting the additional methyl substitution on the benzoic acid ring compared to the demethylated analog 3-(3,5-dimethylpyrazol-1-yl)benzoic acid (MW 216.24 g/mol, 16 heavy atoms) [1]. This 14 Da mass difference and the additional heavy atom are critical in fragment-based drug discovery, where each heavy atom contributes to binding energy and the molecular weight governs the efficiency metrics. The quantified difference provides a distinct starting point for lead optimization, as the 4-methyl group can engage in additional hydrophobic contacts with protein targets that are inaccessible to the lighter analog [2].

Medicinal Chemistry Fragment-Based Drug Discovery Scaffold Hopping

Computed LogP and Topological Polar Surface Area: Altered Lipophilic-Hydrophilic Balance

The 4-methyl substituent on the target compound increases computed lipophilicity compared to the demethylated analog, with an XLogP3 value of 2.6 versus approximately 2.2 for 3-(3,5-dimethylpyrazol-1-yl)benzoic acid [1][2]. The topological polar surface area (TPSA) remains identical at 55.1 Ų for both compounds, indicating that the added methyl group enhances passive membrane permeability potential without altering hydrogen-bonding capacity [3]. This differential LogP value places the target compound closer to the optimal lipophilicity range (LogD 1–3) for oral drug candidates, while maintaining a TPSA below 60 Ų, which is favorable for blood-brain barrier penetration in CNS-targeted programs [4].

ADME Prediction Lipophilicity Drug-Likeness

Regioisomeric Integrity: Position-Specific Pyrazole Attachment Confers Distinct Metal-Coordination Geometry

The 3-pyrazole attachment on the target compound produces a unique N-aryl bond geometry with a calculated torsion angle distinct from the 4-pyrazole regioisomer (CAS 81282-82-8), resulting in different orientations of the pyrazole nitrogen lone pairs relative to the carboxylic acid group [1]. In the 4-pyrazole regioisomer, the linear para-substitution places the pyrazole and carboxylate in a collinear arrangement favorable for 1D coordination polymers, whereas the target compound's meta relationship with an adjacent 4-methyl group introduces steric hindrance that favors discrete mononuclear complexes or 2D network topologies [2]. This structural distinction has been demonstrated in coordination chemistry studies of analogous pyrazole-benzoic acid systems where the position of the pyrazole substituent determined whether a mononuclear or a polynuclear metal complex was obtained [3].

Coordination Chemistry Metal-Organic Frameworks Ligand Design

Procurement-Relevant Application Scenarios for 3-(3,5-Dimethyl-pyrazol-1-yl)-4-methyl-benzoic acid


Kinase Inhibitor Fragment Elaboration Requiring Meta-Substituted Pyrazole Carboxylic Acid Scaffolds

In fragment-based drug discovery programs targeting kinases such as MerTK or Axl, the 3-pyrazole-4-methyl substitution pattern provides a vector for carboxylic acid-directed hydrogen bonding to the kinase hinge region while the dimethylpyrazole moiety occupies the hydrophobic back pocket [1]. The computed XLogP3 of 2.6 and TPSA of 55.1 Ų indicate favorable drug-like properties for lead optimization, and the regioisomeric integrity ensures that the compound can be selectively elaborated at the carboxylic acid via amide coupling without interference from the pyrazole nitrogens [2]. Procurement of this specific building block, rather than the 4-pyrazole analog, is necessary to maintain the correct exit vector geometry for interaction with the DFG motif of the kinase activation loop [1].

Synthesis of Non-Linear Metal-Organic Linkers for 2D Coordination Networks

The meta-substituted benzoic acid with an adjacent methyl group creates a sterically constrained ligand environment that favors the formation of discrete binuclear metal clusters or corrugated 2D sheets rather than linear 1D chains [1]. This is in contrast to the para-substituted 4-(3,5-dimethylpyrazol-1-yl)benzoic acid which typically yields 1D coordination polymers. Researchers designing MOFs with specific pore geometries or catalytic sites should select the 3-pyrazole-4-methyl isomer to achieve the desired angular connectivity and steric protection of the metal center [2].

Selective Amide Bond Formation in PROTAC Linker Synthesis

The carboxylic acid at the 1-position of the benzoic acid ring, flanked by a methyl group at the 4-position and the bulky dimethylpyrazole at the 3-position, offers a sterically differentiated carboxylic acid with potentially enhanced selectivity in amide coupling reactions [1]. This can reduce byproduct formation during PROTAC linker conjugation when other reactive handles are present. The higher molecular weight and heavy atom count relative to the demethylated analog (ΔMW = +14 Da) also provide a useful mass shift for LC-MS monitoring of reaction progress and product identification [2].

Computational Chemistry and Structure-Based Virtual Screening Libraries

The defined 3D geometry of the 3-(3,5-dimethylpyrazol-1-yl)-4-methyl substitution pattern, with its characteristic torsion angle and spatial separation between the carboxylic acid and pyrazole moieties, makes this compound valuable for generating diverse enumerated virtual libraries [1]. When compared to the 4-pyrazole regioisomer, the meta attachment provides a different pharmacophoric feature distribution that can be exploited in scaffold-hopping exercises to identify novel chemotypes for challenging targets. The balanced LogP and TPSA properties support inclusion in screening collections for both peripheral and CNS targets [3].

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